molecular formula C7H11ClO B8502096 2-(Chloromethylidene)-3,3-dimethyloxolane CAS No. 87484-72-8

2-(Chloromethylidene)-3,3-dimethyloxolane

Cat. No. B8502096
M. Wt: 146.61 g/mol
InChI Key: AUXPVARZFHOYNA-UHFFFAOYSA-N
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Patent
US04547515

Procedure details

A powerful stream of hydrogen chloride gas is passed from a cylinder into 476 g (3.25 mol) of 2-chloromethylene-3,3-dimethyltetrahydrofuran, while cooling with ice. The gas is absorbed completely, and the internal temperature rises to 30° C. When the reaction mixture is completely saturated with hydrogen chloride, it is subsequently stirred at room temperature for 2 hours. Excess hydrogen chloride is first removed under a water pump, and the mixture is then distilled under a good vacuum. 531 g (90% of theory) of 1,5-dichloro-3,3-dimethyl-2-pentanone of melting point 85°-90° C./0.3 mbar are obtained. ##STR31##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
476 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH:3]=[C:4]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][O:5]1>>[Cl:2][CH2:3][C:4](=[O:5])[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
476 g
Type
reactant
Smiles
ClC=C1OCCC1(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is subsequently stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The gas is absorbed completely
CUSTOM
Type
CUSTOM
Details
rises to 30° C
CUSTOM
Type
CUSTOM
Details
Excess hydrogen chloride is first removed under a water pump
DISTILLATION
Type
DISTILLATION
Details
the mixture is then distilled under a good vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(C(CCCl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 531 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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